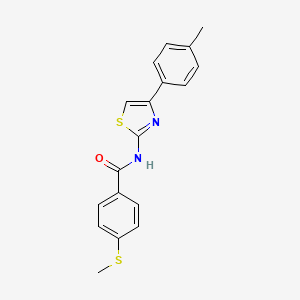

4-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Description

4-(Methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a thiazole-based benzamide derivative characterized by a methylthio group at the 4-position of the benzamide ring and a p-tolyl substituent on the thiazole moiety. This compound belongs to a broader class of N-(thiazol-2-yl)benzamides, which are explored for diverse biological activities, including enzyme inhibition (e.g., ZAC, matrix metalloproteinases) and adjuvant potentiation . Its structure combines lipophilic (p-tolyl) and electron-donating (methylthio) groups, which influence physicochemical properties and target interactions.

Properties

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS2/c1-12-3-5-13(6-4-12)16-11-23-18(19-16)20-17(21)14-7-9-15(22-2)10-8-14/h3-11H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDCBGNRFRUSQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to alter the functional groups.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of 4-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide lies in its substitution pattern. Key analogs and their structural distinctions include:

Modifications on the Thiazole Ring

- 4-(p-Tolyl) vs. 4-Bromo/4-Ethylacetyl : Substituting the p-tolyl group with bulkier (4-tert-butyl) or electron-withdrawing (4-bromo) groups alters activity. For instance, 4-tert-butyl analogs (e.g., compound 2b) exhibit enhanced ZAC inhibition compared to the p-tolyl derivative (2d), which shows reduced potency .

Variations in the Benzamide Moiety

- Methylthio vs. Methoxy : The methylthio group (SMe) increases lipophilicity compared to methoxy (OMe) analogs like 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 91506-71-7), which may improve membrane permeability .

- Chlorine Substitution : 2-Chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide (95% yield) demonstrates higher synthetic efficiency and distinct polarity (Rf = 0.62) compared to methylthio derivatives .

Physicochemical Properties

Key physicochemical parameters of 4-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide and analogs are summarized below:

*Calculated based on molecular formula.

- Thermal Stability : High melting points (e.g., 164–165°C for 2-chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide) suggest robust crystalline structures in halogenated derivatives .

Enzyme Inhibition

- ZAC Inhibition : The p-tolyl substituent (compound 2d) reduces ZAC inhibitory activity compared to 4-tert-butyl (2b) or 4-ethylacetyl (2c) analogs, highlighting the sensitivity of this target to steric bulk .

Adjuvant Potentiation

- NF-κB Activation : Bromophenyl-substituted analogs (e.g., compound 50 in ) enhance NF-κB signaling, suggesting aryl electronic effects modulate immune responses .

Biological Activity

4-(Methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of 4-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can be represented as follows:

The biological activity of 4-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is primarily linked to its interactions with specific biological targets. The thiazole moiety is known to enhance the compound's ability to interact with various enzymes and receptors, potentially inhibiting their activity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in disease processes, such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

- Receptor Modulation: It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity Studies

Several studies have evaluated the biological activity of similar thiazole derivatives, providing insights into the potential effects of 4-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide.

Table 1: Summary of Biological Activities

Case Studies

-

Alzheimer’s Disease Research:

- A study highlighted the synthesis and evaluation of thiazole-based compounds for AChE inhibition. Compounds with similar structures to 4-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide exhibited significant inhibitory activity against AChE, suggesting potential therapeutic applications for cognitive disorders .

- Antimicrobial Studies:

- Cancer Research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.